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molecular formula C8H10N2O B8782274 (E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME

(E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME

Cat. No. B8782274
M. Wt: 150.18 g/mol
InChI Key: NGYHNWRKMRIRFH-UHFFFAOYSA-N
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Patent
US06861418B2

Procedure details

To a stirred solution of 1,5,6,7-tetrahydro-indol-4-one (5.4 g) in pyridine (40 mL) was added hydroxyammonium chloride (2 eq.) at rt. After 2 hours, the solvent was removed and the residue was diluted with water and extracted with ethyl acetate. The combined extracts were washed with brine, dried and concentrated to give 5.5 g of 1,5,6,7-tetrahydro-indol-4-one oxime as a pale yellow solid.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH2:8][CH2:7][CH2:6][C:5](=O)[C:4]=2[CH:3]=[CH:2]1.[Cl-].[OH:12][NH3+:13]>N1C=CC=CC=1>[NH:1]1[C:9]2[CH2:8][CH2:7][CH2:6][C:5](=[N:13][OH:12])[C:4]=2[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
N1C=CC=2C(CCCC12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].O[NH3+]
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C=CC=2C(CCCC12)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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